3-(3-Methoxyphenyl)-4'-methylpropiophenone

Übersicht

Beschreibung

3-(3-Methoxyphenyl)-4'-methylpropiophenone, also known as 3-MMC or metaphedrone, is a synthetic cathinone and designer drug that has been gaining popularity in recent years. It is structurally similar to other cathinones such as mephedrone and is often used as a recreational drug. However,

Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Arylation

A study demonstrates the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, showcasing a unique multiple arylation via successive C-C and C-H bond cleavages to produce tetraarylethanes and diaryl-1-phenylisochroman-3-ones. This method highlights the compound's role in facilitating complex organic transformations (Wakui et al., 2004).

Friedel–Crafts Acylation

Another research focused on the Friedel–Crafts acylation of anisole with propionic anhydride over a mesoporous superacid catalyst, aiming to synthesize 4-methoxypropiophenone. This synthesis process is critical for the production of fine chemicals and pharmaceuticals, demonstrating the compound's importance as an intermediate (Yadav & George, 2006).

Hemoglobin Oxygen Affinity Modulation

Research on allosteric modifiers of hemoglobin identifies compounds structurally related to 3-(3-Methoxyphenyl)-4'-methylpropiophenone that decrease oxygen affinity, which could have implications in medical scenarios requiring modulation of hemoglobin's oxygen-binding properties (Randad et al., 1991).

Enzyme Substrate Specificity

A study using methyl esters of phenylalkanoic acids, including compounds related to this compound, probes the active sites of esterases from Aspergillus niger. This research sheds light on the molecular interactions within the enzyme's active site and the importance of specific structural features for enzymatic activity (Kroon et al., 1997).

Photovoltaic Research

In the field of material science, the use of regioregular poly(3-hexylthiophene) and its interaction with methanofullerene [6,6]-phenyl-C61-butyric acid methyl ester (PCBM) in polymer solar cells highlights the potential application of related compounds in developing renewable energy technologies (Li et al., 2005).

Analytical Chemistry

A method for determining picogram levels of 3-methoxytyramine in brain tissue using liquid chromatography with electrochemical detection illustrates the compound's role in neurochemical analysis, providing insights into neurotransmitter dynamics and function (Ponzio et al., 1981).

Eigenschaften

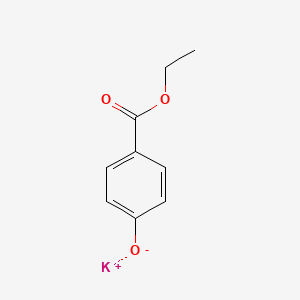

IUPAC Name |

3-(3-methoxyphenyl)-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-13-6-9-15(10-7-13)17(18)11-8-14-4-3-5-16(12-14)19-2/h3-7,9-10,12H,8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNRFEJSZXRMAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644212 | |

| Record name | 3-(3-Methoxyphenyl)-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-43-1 | |

| Record name | 3-(3-Methoxyphenyl)-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B1630124.png)